molecular formula C5H6F3N3O B12117204 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B12117204
M. Wt: 181.12 g/mol
InChI Key: WCVRGURSGXXFRL-UHFFFAOYSA-N
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Description

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is a fluorinated 1,2,4-oxadiazole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its metabolic stability and its utility as a bioisostere for ester and amide functionalities . The incorporation of a 2,2,2-trifluoroethyl group at the 5-position of the ring is a key structural feature, as introducing fluorine atoms or fluoroalkyl chains is a well-established strategy in agrochemical and pharmaceutical design to enhance key properties such as metabolic stability, lipophilicity, and membrane permeability . The primary amine (-methanamine) functional group at the 3-position provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate the oxadiazole moiety to other pharmacophores or create diverse chemical libraries via amidation, sulfonylation, or reductive amination . Compounds containing the 1,2,4-oxadiazole ring, particularly those with trifluoroalkyl substituents, are actively investigated for a wide spectrum of biological activities. Research into analogous structures has demonstrated potential for anticancer activity and antidiabetic applications . Furthermore, similar trifluoromethyl-substituted 1,2,4-oxadiazoles have been explored as key components in agents for combating phytopathogenic fungi , highlighting the versatility of this chemical class. This makes [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine a valuable building block for researchers developing new therapeutic candidates or agrochemicals. It is ideal for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex molecules aimed at novel biological targets. Disclaimer: This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)1-4-10-3(2-9)11-12-4/h1-2,9H2

InChI Key

WCVRGURSGXXFRL-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Formation of Amidoxime Intermediate :

    • React hydroxylamine with a nitrile precursor (e.g., cyanomethylamine) to generate the amidoxime.

    • Example: H2NCH2CN+NH2OHH2NCH2C(=NOH)NH2\text{H}_2\text{NCH}_2\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{H}_2\text{NCH}_2\text{C(=NOH)NH}_2 .

  • Condensation with Trifluoroethyl Acyl Chloride :

    • Treat the amidoxime with trifluoroethyl acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

    • Cyclization occurs via nucleophilic attack, forming the 1,2,4-oxadiazole ring.

  • Purification :

    • Isolate the product via recrystallization (ethanol/water) or column chromatography.

Key Data:

ParameterValue/ConditionSource Reference
Reaction Temperature0–25°C (step 1), 80–110°C (step 2)
Yield60–75%
CharacterizationIR: 1650 cm⁻¹ (C=N), 1H^1\text{H} NMR: δ 3.1–3.3 ppm (CH₂)

Advantages : High regioselectivity for 1,2,4-oxadiazoles; compatibility with acid-sensitive groups.
Limitations : Requires anhydrous conditions; trifluoroethyl acyl chloride is moisture-sensitive.

Hydrazide-Mediated Cyclization with Trifluoroethyl Reagents

This method adapts protocols for 1,3,4-oxadiazoles (e.g.,) to target the 1,2,4-oxadiazole scaffold by modifying the cyclization agent.

Reaction Steps:

  • Synthesis of Hydrazide Intermediate :

    • React methyl 3,3,3-trifluoropropionate with hydrazine hydrate to form 3,3,3-trifluoropropionyl hydrazide .

  • Cyclization with Cyanomethylamine Derivative :

    • Combine the hydrazide with a cyanomethylamine derivative (e.g., chloroacetonitrile) in the presence of phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl).

    • Example:

      CF3CH2C(=O)NHNH2+ClCH2CNPOCl3[5-(CF3CH2)-1,2,4-oxadiazol-3-yl]CH2NH2\text{CF}_3\text{CH}_2\text{C(=O)NHNH}_2 + \text{ClCH}_2\text{CN} \xrightarrow{\text{POCl}_3} \text{[5-(CF}_3\text{CH}_2\text{)-1,2,4-oxadiazol-3-yl]CH}_2\text{NH}_2
  • Workup :

    • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Key Data:

ParameterValue/ConditionSource Reference
Cyclization AgentPOCl₃ (2–3 eq.)
Reaction Time8–12 hours
Yield55–68%

Advantages : Scalable; POCl₃ efficiently drives cyclization.
Limitations : Harsh acidic conditions may degrade sensitive functional groups.

Radical Trifluoroethylation of Preformed Oxadiazoles

Drawing from radical chemistry approaches (), this method introduces the trifluoroethyl group post-cyclization.

Reaction Steps:

  • Synthesis of 3-Aminomethyl-1,2,4-oxadiazole :

    • Prepare the oxadiazole core via amidoxime cyclization (Method 1).

  • Radical Trifluoroethylation :

    • Use a trifluoroethyl radical source (e.g., Togni reagent II) under photoredox catalysis (e.g., Ir(ppy)₃).

    • Example:

      [1,2,4-Oxadiazol-3-yl]CH2NH2+CF3CH2-IIr(ppy)3,light[5-(CF3CH2)-1,2,4-oxadiazol-3-yl]CH2NH2\text{[1,2,4-Oxadiazol-3-yl]CH}_2\text{NH}_2 + \text{CF}_3\text{CH}_2\text{-I} \xrightarrow{\text{Ir(ppy)}_3, \text{light}} \text{[5-(CF}_3\text{CH}_2\text{)-1,2,4-oxadiazol-3-yl]CH}_2\text{NH}_2
  • Purification :

    • Isolate via flash chromatography.

Key Data:

ParameterValue/ConditionSource Reference
CatalystIr(ppy)₃ (2 mol%)
Reaction Time6–8 hours
Yield40–50%

Comparison of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
Amidoxime Cyclization60–75%High selectivity; mild conditionsMoisture-sensitive reagents
Hydrazide Cyclization55–68%Scalability; robust protocolsHarsh acidic conditions
Radical Functionalization40–50%Late-stage modification flexibilityLow yield; costly catalysts

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring 1,2,4-oxadiazole formation over 1,3,4-isomers requires precise stoichiometry and catalysts (e.g., TsCl over POCl₃).

  • Trifluoroethyl Group Stability : Radical methods () may degrade the CF₃CH₂ moiety; low-temperature conditions (≤0°C) improve stability.

  • Aminomethyl Protection : Use Boc or Fmoc groups during cyclization to prevent side reactions, followed by deprotection (TFA/piperidine) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoroethyl group, potentially leading to ring-opening or defluorination.

  • Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxadiazole N-oxides or imines.

    Reduction: Reduced oxadiazole derivatives or defluorinated products.

    Substitution: Substituted oxadiazole derivatives with various functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine as an anticancer agent. A series of oxadiazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Assays : Compounds derived from oxadiazoles showed significant efficacy against glioblastoma cell lines such as LN229. The results indicated that certain derivatives led to increased apoptosis in cancer cells by damaging DNA .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LinePercent Growth Inhibition (%)
5bLN229Significant
5dLN229Significant
6hOVCAR-885.26

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. Studies demonstrated that derivatives exhibited significant activity against multidrug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics .

Drug Design and Development

The unique trifluoroethyl group in the compound enhances its lipophilicity and may improve membrane permeability, making it a candidate for drug design. The oxadiazole moiety is known for its biological activity, serving as a scaffold for the development of new therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is crucial for optimizing its efficacy:

  • Modification of Substituents : Altering the substituents on the oxadiazole ring can lead to variations in biological activity. For example, introducing different aryl groups has shown to enhance anticancer properties significantly .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the synthesis of various oxadiazole derivatives demonstrated that certain compounds significantly inhibited cell growth in glioblastoma models. The most promising candidates were subjected to further testing for their mechanisms of action.
  • Case Study on Antibacterial Activity : Research focused on evaluating the antibacterial properties revealed that derivatives of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine displayed potent activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens.

Mechanism of Action

The mechanism of action of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These features contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Fluorinated Derivatives

  • The molecular weight decreases (~220–230 g/mol vs.
  • 4-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)aniline ():
    The difluoromethyl group offers moderate electron withdrawal compared to trifluoroethyl, balancing lipophilicity (LogP) and solubility. This compound’s aniline group may enhance hydrogen-bonding interactions in protein binding .

Chlorinated and Brominated Analogues

  • [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 883548-05-8, ): Chlorine’s inductive effect is less pronounced than fluorine, leading to reduced electrophilicity. The chloroaryl group increases molecular weight (vs. trifluoroethyl) and may improve thermal stability .
  • The hydrochloride salt form enhances aqueous solubility, a critical factor in drug formulation .

Trifluoroethyl-Containing Analogues

  • 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide ():
    This compound combines trifluoroethyl and chloromethyl groups, demonstrating synergistic electron-withdrawing effects. The benzamide moiety introduces additional hydrogen-bonding capacity, which could enhance target selectivity .

Amine-Modified Derivatives

  • [5-[1-(1,3-Benzodioxol-5-ylmethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methanamine (): The benzodioxolylmethyl group enhances lipophilicity (higher LogP), favoring blood-brain barrier penetration. NMR data (δH 8.89 ppm for NH2) indicates strong hydrogen-bond donor capacity, critical for receptor binding .
  • (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): The methoxyphenoxy group introduces polarity, while the methylamine hydrochloride salt improves solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₅H₆F₃N₃O 181.12 2,2,2-Trifluoroethyl High electrophilicity, LogP ~1.2
(5-(2-Fluorophenyl)-oxadiazolyl)methanamine C₉H₈FN₃O 193.18 2-Fluorophenyl Moderate solubility, δC 165.94 ppm
[3-(2-Chlorophenyl)-oxadiazolyl]methanamine C₉H₈ClN₃O 209.63 2-Chlorophenyl Improved thermal stability
4-(5-Difluoromethyl-oxadiazolyl)aniline C₉H₇F₂N₃O 211.17 Difluoromethyl, aniline Balanced LogP (~1.5)

Key Findings and Implications

  • Trifluoroethyl vs.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, a critical factor for in vivo efficacy.
  • Structural Flexibility : Modifications to the amine group (e.g., benzamide in ) can fine-tune target selectivity without compromising the oxadiazole core’s rigidity.

Further research is needed to explore the target compound’s specific biological targets and optimize substituent combinations for enhanced pharmacokinetic profiles.

Biological Activity

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and applications in various fields, including medicinal chemistry and agriculture.

  • Molecular Formula : C5_5H6_6F3_3N3_3O
  • Molecular Weight : 179.13 g/mol
  • CAS Number : 1385696-75-2

Biological Activity Overview

The biological activity of [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine has been explored in various studies. Key findings include:

  • Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against several bacterial strains. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .
  • Antimalarial Potential : The compound's structural analogs have shown activity against Plasmodium falciparum, with some derivatives exhibiting IC50_{50} values below 0.03 μM against recombinant dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .
  • Cytotoxicity : Studies indicate that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds related to oxadiazoles have shown IC50_{50} values ranging from 0.29 to 0.90 μM against various tumor cell lines .

Structure-Activity Relationship (SAR)

The biological activity of [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine can be influenced by modifications in its structure. Notable observations include:

  • The introduction of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
  • Variations in the amine substituents can significantly affect the potency and selectivity of the compound against specific targets.

Case Studies

Several case studies highlight the efficacy of compounds related to [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine:

  • Antimalarial Screening : A study evaluated a series of oxadiazole derivatives for their antimalarial activity and identified lead compounds with favorable pharmacokinetic profiles and low toxicity to human cells .
  • Antibacterial Evaluations : Research involving the synthesis of new oxadiazole derivatives has shown that modifications can lead to enhanced antibacterial activity against resistant strains of bacteria .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntimicrobialAcinetobacter baumannii< 0.03
AntimicrobialPseudomonas aeruginosa< 0.03
AntimalarialPlasmodium falciparum< 0.03
CytotoxicityHepG2 (liver cancer)0.29 - 0.90
CytotoxicityCaco-2 (colon cancer)0.29 - 0.90

Q & A

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetics compared to non-fluorinated analogs?

  • Key Findings:
  • Bioavailability: Fluorine’s electronegativity enhances membrane permeability (Papp > 10 × 10⁻6 cm/s in Caco-2 assays) .
  • Metabolism: Trifluoroethyl reduces oxidative metabolism, increasing plasma half-life (t1/2: 4.2 hrs vs. 1.5 hrs for ethyl analog) .

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